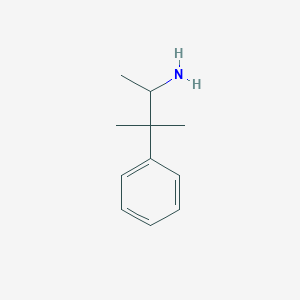

3-Methyl-3-phenylbutan-2-amine

Overview

Description

3-Methyl-3-phenylbutan-2-amine is an organic compound that contains a phenyl group and an amine group . It has a molecular formula of C11H16 . The compound is closely related to 2-Methyl-3-phenylbutane and 2-methyl-3-phenylbutan-2-amine hydrochloride .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or an alkylamine . A more specific synthesis method involves coupling a transaminase with a pyruvate decarboxylase .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

Amines like this compound can undergo various chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions and hydroxide ions . They can also be alkylated by reaction with a primary alkyl halide . Furthermore, amines can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

Amines like this compound have certain physical and chemical properties. They are organic compounds that contain one or more nitrogen atoms . They can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them .Mechanism of Action

Target of Action

3-Methyl-3-phenylbutan-2-amine is a complex molecule with potential biological activity. It is structurally similar to phenethylamine , a compound known to act as a central nervous system stimulant in humans . Phenethylamine regulates monoamine neurotransmission by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Phenethylamine, for instance, binds to TAAR1, leading to the inhibition of VMAT2 . This results in changes in the concentration of monoamines in the synaptic cleft, affecting neurotransmission .

Biochemical Pathways

Phenethylamine, a structurally similar compound, is known to affect monoamine neurotransmission . Therefore, it’s possible that this compound may influence similar pathways, leading to downstream effects on neurotransmission.

Pharmacokinetics

Phenethylamine is primarily metabolized by monoamine oxidase B (MAO-B) .

Result of Action

One study suggests that it may cause a significant change in bioelectrical activity due to ca2+ channel regulation and ca2+ influx modulation, leading to a subsequent change in smooth muscle cell response .

Safety and Hazards

The safety and hazards of 3-Methyl-3-phenylbutan-2-amine would depend on its specific physical and chemical properties. General safety management practices involve identifying and assessing hazards present or likely to be present in the workplace . Chemical hazards are usually managed by setting permissible exposure limits .

Future Directions

The future directions for the study and application of 3-Methyl-3-phenylbutan-2-amine could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Advances in techniques such as directed evolution and the design of high-performance membranes could provide new avenues for research .

properties

IUPAC Name |

3-methyl-3-phenylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPWOEYQHJCIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B3268809.png)

![5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3268829.png)